tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate is systematically identified as a benzofuran derivative with substituents at positions 2, 3, and 6. Its IUPAC name reflects the following structural features:
- Benzofuran core : A fused bicyclic system comprising a benzene ring and a furan ring.
- Position 2 substituent : A propan-2-yl group (isopropyl) bearing a 4-ethyl-3-iodophenyl moiety.
- Position 3 substituent : A tert-butyl carboxylate ester group.
- Position 6 substituent : A cyano group (-C≡N).
The molecular formula is C₂₅H₂₆INO₃ , with a molecular weight of 515.4 g/mol. The SMILES notation CCC1=C(C=C(C=C1I)C(C)(C)C2=C(C3=C(O2)C=C(C=C3)C#N)C(=O)OC(C)(C)C) and InChIKey KWJYHUSUOQAACZ provide unambiguous structural representation.
X-ray Crystallographic Analysis of Molecular Geometry
While no direct X-ray crystallographic data exists for this compound, insights into its molecular geometry can be inferred from structurally analogous benzofuran derivatives:
For example, in crystal structures of benzofuran-3-carboxylate derivatives, the ester group typically adopts a near-planar conformation with the benzofuran ring, facilitating intermolecular hydrogen bonding. The iodophenyl substituent likely introduces steric hindrance, favoring a dihedral angle of ~60–70° between the benzofuran and phenyl rings.
Conformational Analysis Through Computational Modeling
Computational methods such as density functional theory (DFT) and molecular mechanics (MM) simulations provide critical insights into conformational preferences:
For this compound, computational modeling would likely reveal:
- Conformational rigidity : The benzofuran core and tert-butyl ester group restrict rotational freedom.
- Electronic distribution : The cyano group at position 6 and iodophenyl substituent influence π-electron density, affecting reactivity.
- Solubility prediction : Low clogP values (relative to lead compounds) suggest improved aqueous solubility.
Comparative Structural Features Among Benzofuran-3-carboxylate Derivatives
The structural diversity of benzofuran-3-carboxylate derivatives is summarized below:
Critical distinctions :
- Substituent effects : Cyano groups enhance electron-deficient character, while iodophenyl groups enable cross-coupling reactions.
- Solubility : The tert-butyl ester improves lipophilicity compared to smaller alkyl esters (e.g., methyl).
- Reactivity : Iodine at the 3-position of the phenyl ring facilitates nucleophilic aromatic substitution or Ullmann-type coupling.
Properties
IUPAC Name |
tert-butyl 6-cyano-2-[2-(4-ethyl-3-iodophenyl)propan-2-yl]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26INO3/c1-7-16-9-10-17(13-19(16)26)25(5,6)22-21(23(28)30-24(2,3)4)18-11-8-15(14-27)12-20(18)29-22/h8-13H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJYHUSUOQAACZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(O2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is to start with a suitable benzofuran derivative and introduce the cyano group through a nucleophilic substitution reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom on the phenyl ring undergoes nucleophilic substitution with amines such as 4-(piperidin-4-yl)morpholine. This reaction occurs in toluene and dimethoxyethane under reflux (110–115°C), yielding a morpholinopiperidine derivative .
Key Conditions :
-
Solvent : Toluene/dimethoxyethane (1:1 ratio)
-
Base : Cesium carbonate
-
Temperature : 110–115°C
Reduction Reactions
The nitro group is reduced using sodium hydrosulfite (Na₂S₂O₄) in a tetrahydrofuran/water system at 25–30°C. This step is critical for forming the indole core structure:
| Reducing Agent | Solvent | Time | Yield | Source |
|---|---|---|---|---|
| Sodium hydrosulfite | THF/H₂O (1:1) | 5 hours | 89–92% |
Cyclization and Ring Formation
Acid-catalyzed cyclization using hydrochloric acid generates the benzofuran ring. The reaction proceeds in ethyl acetate at 25–30°C, followed by neutralization with sodium hydroxide:
| Acid Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| HCl (1M) | Ethyl acetate | 25–30°C | 90–93% |
Catalytic Reactions for Optimization
InCl₃-catalyzed ultrasound-assisted reactions in 50% ethanol at 40°C demonstrate improved efficiency for similar pyrano[2,3-c]pyrazole derivatives, suggesting potential applicability for optimizing this compound’s synthesis :
| Catalyst | Solvent | Ultrasound Time | Yield | Source |
|---|---|---|---|---|
| InCl₃ (20 mol%) | 50% EtOH | 20 minutes | 95% |
Purification and Stability
Final purification involves recrystallization from isopropanol, achieving >98% purity . The compound exhibits stability under inert conditions but is sensitive to prolonged exposure to moisture or light .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 6-cyano derivatives exhibit anticancer properties. For instance, the presence of the cyano group enhances the biological activity of benzofuran derivatives against cancer cell lines. A study demonstrated that modifications in the benzofuran structure can lead to increased cytotoxicity against non-small cell lung cancer (NSCLC) cells, suggesting potential therapeutic uses for this compound in oncology .
2. ALK Inhibition
The compound's structural similarities to known ALK inhibitors suggest its potential as a therapeutic agent in treating ALK-positive NSCLC. By inhibiting the anaplastic lymphoma kinase (ALK), these compounds can prevent tumor proliferation, which is critical in managing advanced lung cancer .
Material Science Applications
1. Photovoltaic Materials
The unique electronic properties of tert-butyl 6-cyano derivatives make them suitable for use in organic photovoltaic materials. Their ability to absorb light and convert it into electrical energy can be harnessed in solar cell technologies. Research has shown that incorporating cyano groups into organic semiconductors enhances their charge transport properties, leading to improved efficiency in solar cells .
2. Polymer Science
This compound can also serve as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties. The incorporation of benzofuran moieties into polymer chains has been linked to improved material performance in high-temperature applications .
Synthetic Organic Chemistry Applications
1. Synthetic Intermediates
tert-Butyl 6-cyano derivatives are valuable intermediates in synthetic organic chemistry for producing various functionalized compounds. They can undergo nucleophilic substitution reactions, allowing chemists to create a wide range of derivatives with diverse functional groups, which are essential for drug development and other chemical syntheses .
2. Green Chemistry
The use of tert-butyl 6-cyano compounds aligns with green chemistry principles by providing more sustainable pathways for chemical synthesis. Their ability to participate in reactions under mild conditions reduces the need for harsh reagents and conditions, minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism by which tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound contains a benzofuran core substituted with a cyano group at position 6 and a tert-butyl ester at position 3.
- The 2-position is functionalized with a bulky 2-(4-ethyl-3-iodophenyl)propan-2-yl group, contributing to steric hindrance and lipophilicity .
Comparison with Similar Compounds
Structural Analogues
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate
- CAS No.: 1256698-41-5
- Molecular Formula : C34H44N4O3
- Molecular Weight : 556.74 g/mol .
- Key Differences: Replaces the iodine atom with a 4-morpholinopiperidin-1-yl group. Increased molecular weight and polarity due to the morpholine-piperidine moiety. Enhanced solubility in polar solvents compared to the iodinated analogue .
Alectinib Intermediate 1256584-78-7
- Structure: 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic acid.
- Key Differences :
Functional and Application-Based Differences
Reactivity: The iodine atom in the target compound enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), critical for further functionalization . The morpholinopiperidine analogue’s amine group facilitates hydrogen bonding, enhancing interactions with biological targets .
Pharmaceutical Relevance: The target compound is a late-stage intermediate in Alectinib synthesis, while the morpholinopiperidine variant is an earlier precursor requiring additional steps to introduce the iodine . The carboxylic acid derivative (1256584-78-7) is pivotal for forming salt forms of Alectinib .
Stability: The iodinated compound’s stability is influenced by light and temperature due to the labile C–I bond, necessitating dark, cold storage . The morpholinopiperidine analogue exhibits greater thermal stability .
Research Findings and Industrial Use
Biological Activity
tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)benzofuran-3-carboxylate (CAS No. 1256584-75-4) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound serves as an intermediate in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, which has been shown to effectively inhibit tumor growth by targeting specific mutations associated with cancer cell proliferation.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 514.41 g/mol. The compound features a complex structure that includes a benzofuran ring, a cyano group, and an ethyl-substituted phenyl group, contributing to its biological activity.
The primary mechanism of action for this compound is linked to its role as an ALK inhibitor. By inhibiting ALK, it disrupts the signaling pathways that promote cell growth and survival in cancer cells. This inhibition is crucial for treating cancers characterized by ALK gene rearrangements, such as non-small cell lung cancer (NSCLC).
Biological Activity and Research Findings
-
Anticancer Activity :
- Cell Proliferation Inhibition : Studies have demonstrated that tert-butyl 6-cyano derivatives exhibit significant cytotoxicity against various cancer cell lines, including HeLa and L363 cells. The concentration required to inhibit 50% of cell growth (GI50) was reported at approximately 4.1 μM for certain derivatives .
- Mechanism-Based Effects : The compound has been shown to induce apoptosis in cancer cells by disrupting critical cellular processes such as mitosis and centrosome localization .
-
Structure-Activity Relationship (SAR) :
- Research has focused on optimizing the structural components of the compound to enhance its potency and selectivity against cancer cells. Modifications in the aryl or heteroaryl rings have been explored to improve binding affinity to the ALK target .
- A table summarizing various structural modifications and their corresponding biological activities can be essential for understanding SAR.
Modification IC50 (μM) Remarks Parent Compound 4.1 Base compound with moderate activity Fluoroalkane Substituted 1.3 Increased potency observed Benzofuryl Analog ~0.5 Significant improvement in binding -
Case Studies :
- In clinical settings, compounds related to tert-butyl 6-cyano have been utilized in combination therapies, demonstrating enhanced efficacy when paired with other chemotherapeutic agents. For instance, combining Alectinib with immune checkpoint inhibitors has shown promise in improving patient outcomes in advanced NSCLC .
Safety and Toxicology
While the biological activity of tert-butyl 6-cyano compounds is promising, safety profiles are crucial for clinical application. Toxicological studies indicate that while these compounds exhibit potent anticancer effects, they also require thorough evaluation for potential off-target effects and long-term toxicity.
Q & A
Q. Methodological Insight :
- Key Step : Use of NaH (60% dispersion in paraffin oil) in anhydrous THF at 0°C for controlled deprotonation and cyclization.
- Validation : Monitor reaction progress via TLC or LC-MS to detect intermediates (e.g., ortho-quinone methides) .
How can the tert-butyl ester group be efficiently introduced into the benzofuran derivative?
Basic Question
The tert-butyl ester can be introduced via acid-catalyzed esterification. A rapid and efficient method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in CH₂Cl₂ with tert-butyl acetate as the acylating agent. This method achieves high yields (76–92%) under mild conditions (0°C, 16 hours) .
Q. Advanced Consideration :
- Catalyst Loading : Tf₂NH (2 mol%) minimizes side reactions like carbocation formation.
- Workup : Quench with saturated NaHCO₃ to neutralize excess acid, followed by extraction and column chromatography for purification .
What spectroscopic and crystallographic methods validate the structure of this compound?
Basic Question
1H/13C NMR : Assign signals for the benzofuran core (δ 6.5–8.0 ppm for aromatic protons), tert-butyl group (singlet at ~1.3 ppm), and cyano substituent (13C signal at ~115 ppm). X-ray crystallography confirms stereoelectronic effects of the iodophenyl group, as demonstrated for analogous iodobenzofurans .
Q. Advanced Data Contradiction Analysis :
- Discrepancies in NMR : Overlapping signals (e.g., propan-2-yl substituents) may require 2D NMR (COSY, HSQC) for resolution.
- X-ray Validation : Compare bond lengths and angles with structurally similar compounds (e.g., 7-iodo-1-benzofuran derivatives) to confirm regiochemistry .
How does the 3-iodophenyl substituent influence reactivity and stability?
Advanced Question
The iodine atom introduces steric bulk and electrophilic reactivity, making the compound susceptible to light-induced degradation or Suzuki-Miyaura cross-coupling. Mitigation Strategies :
Q. Reactivity Insight :
- Cross-Coupling Potential : The iodine serves as a leaving group for Pd-catalyzed couplings, enabling diversification of the aryl moiety (e.g., biaryl formation) .
What computational methods predict the electronic effects of substituents on benzofuran reactivity?
Advanced Question
DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) to assess electron-withdrawing effects of the cyano group and steric hindrance from the tert-butyl ester.
- HOMO-LUMO Analysis : Predicts sites for electrophilic/nucleophilic attack (e.g., iodophenyl group as an electron-deficient arene) .
Validation : Compare computational results with experimental reactivity (e.g., regioselectivity in electrophilic substitutions).
How to resolve low yields in multi-step syntheses of this compound?
Advanced Question
Common Issues :
Q. Optimization Table :
| Step | Parameter Tested | Outcome (Yield) | Reference |
|---|---|---|---|
| Esterification | Tf₂NH (2 mol%) vs. H₂SO₄ | 76% vs. 45% | |
| Cyclization | THF vs. DMF | 68% vs. 32% |
What are the safety and handling protocols for this compound?
Basic Question
Q. Advanced Handling :
- Waste Disposal : Incinerate in a licensed facility to avoid iodine release into the environment.
How to analyze regioselectivity in the formation of the propan-2-yl substituent?
Advanced Question
Mechanistic Insight :
- The propan-2-yl group forms via Friedel-Crafts alkylation, where steric effects favor para-substitution on the iodophenyl ring.
- Kinetic vs. Thermodynamic Control : Higher temperatures favor thermodynamically stable products (e.g., para-substitution over ortho) .
Validation : Use NOE NMR to confirm spatial proximity of substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
